molecular formula C17H15NO5S B12975784 Ethyl 10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate 5,5-dioxide

Ethyl 10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate 5,5-dioxide

Cat. No.: B12975784
M. Wt: 345.4 g/mol
InChI Key: HCLINEKFRHIEMB-UHFFFAOYSA-N
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Description

Ethyl 10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate 5,5-dioxide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by rings containing atoms of at least two different elements as members of its ring(s).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate 5,5-dioxide typically involves multiple steps. One common method involves the reaction of 10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale, such as continuous flow reactions and the use of automated systems to ensure consistency and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate 5,5-dioxide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate 5,5-dioxide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Quetiapine: Another compound in the dibenzo[b,f][1,4]thiazepine class, used as an antipsychotic.

    Clozapine: A tricyclic dibenzodiazepine, also used as an antipsychotic.

Uniqueness

Ethyl 10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate 5,5-dioxide is unique due to its specific structural modifications, which may confer different pharmacokinetic and pharmacodynamic properties compared to other similar compounds. This uniqueness can potentially lead to different therapeutic profiles and side effect spectra .

Properties

Molecular Formula

C17H15NO5S

Molecular Weight

345.4 g/mol

IUPAC Name

ethyl 5-methyl-6,11,11-trioxobenzo[b][1,4]benzothiazepine-3-carboxylate

InChI

InChI=1S/C17H15NO5S/c1-3-23-17(20)11-8-9-15-13(10-11)18(2)16(19)12-6-4-5-7-14(12)24(15,21)22/h4-10H,3H2,1-2H3

InChI Key

HCLINEKFRHIEMB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)S(=O)(=O)C3=CC=CC=C3C(=O)N2C

Origin of Product

United States

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